Synthetic Yield Advantage Over Isopropyl Analog
In a direct head-to-head comparison within the same patent (identical reaction conditions: methyl 2,3-dichloropropionate + mono-substituted hydrazine, 50°C, 1 h, acetonitrile recrystallization), 1-butyl-3-pyrazolone was obtained in 82 mol% yield, whereas the corresponding 1-isopropyl-3-pyrazolone achieved only 62 mol% [1]. This represents a 20-percentage-point yield advantage for the butyl derivative.
| Evidence Dimension | Synthetic yield (mol%) |
|---|---|
| Target Compound Data | 82 mol% |
| Comparator Or Baseline | 1-Isopropyl-3-pyrazolone: 62 mol%; 1-Ethyl-3-pyrazolone: 80–86 mol%; 1-Methyl-3-pyrazolone: 92 mol% |
| Quantified Difference | 20 percentage points higher than isopropyl; 4 percentage points lower than methyl |
| Conditions | Reaction of methyl 2,3-dichloropropionate with mono-substituted hydrazine; 50°C, 1 h; recrystallization from acetonitrile |
Why This Matters
Higher yield directly translates to lower cost per gram of isolated product and reduced waste, making 1-butyl-3-pyrazolone the more economical choice among mid-chain N-alkyl pyrazolones for scale-up procurement.
- [1] Yamamoto, Y.; et al. Process for the Preparation of Pyrazolones. U.S. Patent 5,663,365, September 2, 1997. Example 3 (1-isopropyl: 62 mol%), Example 4 (1-butyl: 82 mol%), Example 5 (1-methyl: 92 mol%), and Example 2 (1-ethyl: 80–86 mol%). View Source
